2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and acetamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the bromine or acetamide sites .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic applications.
Uniqueness
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique structural features, such as the bromine and acetamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-12-2-4-13(5-3-12)9-22-17(26)10-25-11-23-18-15-8-14(21)6-7-16(15)24-19(18)20(25)27/h2-8,11,24H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSWYXXGHBPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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